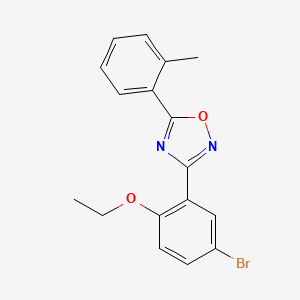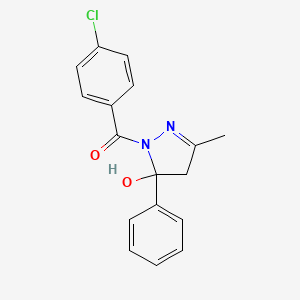![molecular formula C19H24N2O4S B4920833 N~2~-benzyl-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4920833.png)
N~2~-benzyl-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-benzyl-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BMS-986, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a member of the class of compounds known as glycine transporter inhibitors, which have been shown to have promising therapeutic potential in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of BMS-986 involves the inhibition of the glycine transporter, which leads to an increase in the levels of glycine in the brain. This increase in glycine levels has been shown to have a number of beneficial effects, including the modulation of NMDA receptor function, which is involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
Studies have shown that BMS-986 has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the improvement of cognitive function. In addition, BMS-986 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMS-986 is its high potency and selectivity for the glycine transporter, which makes it a promising therapeutic agent for various diseases. However, one of the limitations of BMS-986 is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on BMS-986, including the development of more potent and selective inhibitors of the glycine transporter, the investigation of the potential therapeutic applications of BMS-986 in the treatment of various neurological and psychiatric disorders, and the exploration of the biochemical and physiological effects of BMS-986 on the brain. Additionally, further research is needed to better understand the mechanisms underlying the effects of BMS-986 on synaptic plasticity and cognitive function.
Métodos De Síntesis
The synthesis of BMS-986 involves a multi-step process that begins with the reaction of N-benzyl-N-(2-methoxyethyl)glycine with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the desired product.
Aplicaciones Científicas De Investigación
BMS-986 has been the subject of extensive research in recent years, with a particular focus on its potential therapeutic applications. Studies have shown that BMS-986 is a potent inhibitor of the glycine transporter, which plays a critical role in regulating the levels of glycine in the brain. Glycine is an important neurotransmitter that is involved in a wide range of physiological processes, including the regulation of mood, cognition, and sleep.
Propiedades
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-16-8-10-18(11-9-16)26(23,24)21(14-17-6-4-3-5-7-17)15-19(22)20-12-13-25-2/h3-11H,12-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGMCKPQQVZPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4920753.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4920764.png)

![N-(3,4-difluorophenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4920774.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B4920782.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4920788.png)
![dibenzyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B4920804.png)
![7-[(2-chlorobenzyl)oxy]-3-(2-chlorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B4920805.png)
![N-(4-chlorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4920814.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(3-pyridinyloxy)propyl]-3-isoxazolecarboxamide](/img/structure/B4920825.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B4920831.png)

![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4920847.png)

